2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile
Overview
Description
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the triazole ring in the structure imparts unique properties to the compound, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile typically involves the reaction of 3-chloro-1H-1,2,4-triazole with acetonitrile in the presence of a base. One common method is as follows:
Starting Materials: 3-chloro-1H-1,2,4-triazole and acetonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Procedure: The 3-chloro-1H-1,2,4-triazole is dissolved in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Acetonitrile is then added to the solution, followed by the base. The reaction mixture is stirred at an elevated temperature (typically around 80-100°C) for several hours.
Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazole derivatives.
Oxidation: Formation of triazole oxides or other oxidized products.
Reduction: Formation of triazole amines or other reduced derivatives.
Scientific Research Applications
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antifungal, antibacterial, and anticancer agents.
Agriculture: The compound is used in the development of agrochemicals such as fungicides and herbicides.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile depends on its specific application:
Pharmaceuticals: The compound may act as an enzyme inhibitor or receptor modulator, interfering with biological pathways to exert its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the death of pathogenic organisms.
Agriculture: As a fungicide or herbicide, the compound may disrupt the metabolic processes of target organisms, leading to their elimination.
Comparison with Similar Compounds
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile can be compared with other similar compounds such as:
1,2,4-Triazole: A parent compound with a wide range of biological activities.
3-chloro-1H-1,2,4-triazole: A precursor in the synthesis of this compound.
2-(1H-1,2,4-triazol-1-yl)acetonitrile: A similar compound without the chlorine substituent, which may exhibit different reactivity and biological properties.
The uniqueness of this compound lies in the presence of the chlorine atom, which can influence its chemical reactivity and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN4/c5-4-7-3-9(8-4)2-1-6/h3H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGUHXSRLHFDQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263486 | |
Record name | 1H-1,2,4-Triazole-1-acetonitrile, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1322604-41-0 | |
Record name | 1H-1,2,4-Triazole-1-acetonitrile, 3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1322604-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-1-acetonitrile, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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